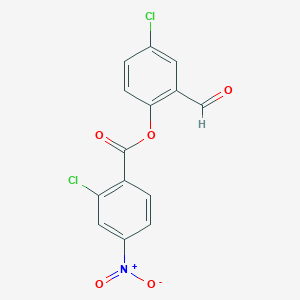
1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine, also known as CBP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. CBP is a highly potent and selective antagonist of the 5-HT7 receptor, which is a subtype of serotonin receptor that plays a crucial role in regulating various physiological and behavioral processes.
作用机制
1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine acts as a competitive antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system and peripheral tissues. The 5-HT7 receptor is involved in the regulation of various physiological and behavioral processes, including circadian rhythm, mood, cognition, and pain perception. 1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine binds to the active site of the 5-HT7 receptor and prevents the binding of serotonin, which is the endogenous ligand of this receptor. This leads to a decrease in the activity of the 5-HT7 receptor and a modulation of downstream signaling pathways.
Biochemical and Physiological Effects
1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine has been shown to modulate various biochemical and physiological processes that are mediated by the 5-HT7 receptor. It has been demonstrated to affect circadian rhythm by altering the phase and amplitude of the circadian clock. 1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine has also been shown to modulate memory consolidation by affecting long-term potentiation in the hippocampus. In addition, 1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
实验室实验的优点和局限性
The advantages of using 1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine in scientific research include its high potency and selectivity for the 5-HT7 receptor, its well-established synthesis method, and its availability from commercial sources. However, the limitations of using 1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine and the 5-HT7 receptor. One potential direction is to investigate the role of the 5-HT7 receptor in pain perception and analgesia. Another potential direction is to explore the therapeutic potential of 1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine and other 5-HT7 receptor antagonists in the treatment of psychiatric disorders, such as anxiety and depression. Furthermore, the development of more selective and potent 5-HT7 receptor antagonists may provide new insights into the physiological and pathological functions of this receptor subtype.
合成方法
The synthesis of 1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine involves the reaction of 1-(3-chlorobenzoyl)piperazine with 4-(4-chlorobenzyl)chloride in the presence of a suitable base, such as potassium carbonate. The reaction proceeds through the formation of an intermediate N-acylurea, which is subsequently cyclized to form the final product. The yield of 1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学研究应用
1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine has been widely used as a research tool to investigate the role of the 5-HT7 receptor in various physiological and behavioral processes. It has been shown to modulate the activity of the 5-HT7 receptor in a dose-dependent manner, and to exhibit high selectivity and affinity for this receptor subtype. 1-(3-chlorobenzoyl)-4-(4-chlorobenzyl)piperazine has been used to study the effects of 5-HT7 receptor modulation on circadian rhythm, memory consolidation, anxiety, and depression.
属性
IUPAC Name |
(3-chlorophenyl)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c19-16-6-4-14(5-7-16)13-21-8-10-22(11-9-21)18(23)15-2-1-3-17(20)12-15/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRPSIHEINLWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5820526.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5820528.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5820532.png)

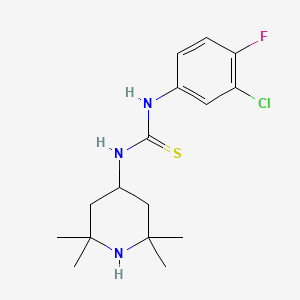
![2-ethyl-N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5820538.png)
![N-(tert-butyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5820548.png)
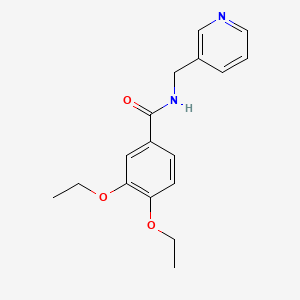
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5820568.png)
![[(4-chlorophenyl)(hydroxy)phosphoryl]acetic acid](/img/structure/B5820573.png)
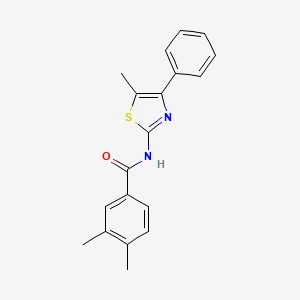
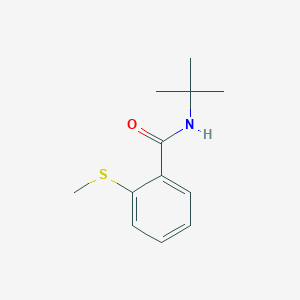
![N-(2,5-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5820598.png)
